Cas no 1023812-22-7 (5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid)

5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid
-
- インチ: 1S/C5H3ClN2O2S/c6-2-1-7-5(11)8-3(2)4(9)10/h1H,(H,9,10)(H,7,8,11)
- InChIKey: STZANUISKAWWJH-UHFFFAOYSA-N
- ほほえんだ: N1C(NC(C(O)=O)=C(Cl)C=1)=S
計算された属性
- せいみつぶんしりょう: 189.9603762g/mol
- どういたいしつりょう: 189.9603762g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ふってん: 430.5±48.0 °C at 760 mmHg
- フラッシュポイント: 214.2±29.6 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C433218-10mg |
5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid |
1023812-22-7 | 10mg |
$207.00 | 2023-05-18 | ||
TRC | C433218-100mg |
5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid |
1023812-22-7 | 100mg |
$1642.00 | 2023-05-18 | ||
TRC | C433218-50mg |
5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid |
1023812-22-7 | 50mg |
$856.00 | 2023-05-18 | ||
TRC | C433218-250mg |
5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid |
1023812-22-7 | 250mg |
$ 3000.00 | 2023-09-08 |
5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acidに関する追加情報
Recent Advances in the Study of 5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid (CAS: 1023812-22-7)
The compound 5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid (CAS: 1023812-22-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic compound, characterized by its unique pyrimidine scaffold and thioxo functionality, has been the subject of several studies aimed at exploring its synthetic utility, biological activity, and pharmacological properties. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent synthetic studies have focused on optimizing the preparation of 5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) described a novel one-pot synthesis method that utilizes microwave-assisted reactions to achieve higher efficiency and reduced reaction times. The authors reported a yield of 85% under optimized conditions, highlighting the potential for scalable production. Additionally, the study emphasized the importance of the chloro and thioxo functional groups in facilitating further derivatization, making this compound a versatile intermediate for the synthesis of more complex molecules.
In terms of biological activity, 5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid has shown promising results as a precursor for the development of kinase inhibitors. A recent ACS Chemical Biology article (2024) demonstrated that derivatives of this compound exhibit potent inhibitory effects against a range of protein kinases, including those implicated in cancer and inflammatory diseases. The study utilized molecular docking and kinetic assays to elucidate the binding interactions, revealing that the thioxo group plays a critical role in forming hydrogen bonds with the kinase active site. These findings suggest that further structural modifications could lead to the development of highly selective kinase inhibitors.
Pharmacological evaluations have also explored the compound's potential as an antimicrobial agent. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that 5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid and its derivatives exhibit broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, as evidenced by electron microscopy and biochemical assays. These results underscore the compound's potential as a lead structure for novel antibiotic development.
Despite these advancements, challenges remain in the clinical translation of 5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid-based therapeutics. Issues such as solubility, bioavailability, and off-target effects need to be addressed through further structural optimization and formulation studies. Nevertheless, the compound's unique chemical properties and diverse biological activities make it a valuable candidate for continued investigation in drug discovery pipelines.
In conclusion, recent research on 5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid (CAS: 1023812-22-7) has highlighted its potential as a versatile building block for medicinal chemistry and a promising lead for therapeutic development. Future studies should focus on expanding its synthetic applications, elucidating its mechanism of action, and optimizing its pharmacological profile to unlock its full potential in addressing unmet medical needs.
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